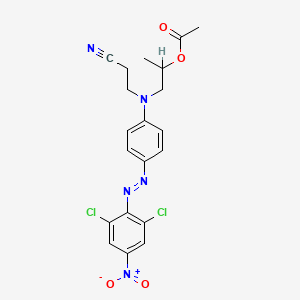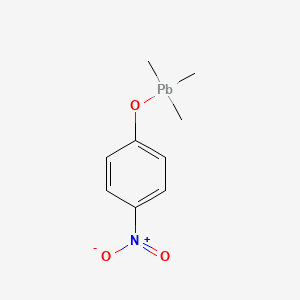
Plumbane, (p-nitrophenoxy)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plumbane, (p-nitrophenoxy)trimethyl- is an organolead compound characterized by the presence of a lead atom bonded to three methyl groups and a p-nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, (p-nitrophenoxy)trimethyl- typically involves the reaction of trimethylplumbane with p-nitrophenol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Trimethylplumbane: This can be synthesized by reacting lead(II) acetate with methylmagnesium bromide (Grignard reagent) in an ether solvent.
Reaction with p-Nitrophenol: Trimethylplumbane is then reacted with p-nitrophenol in the presence of a base such as sodium hydroxide to form Plumbane, (p-nitrophenoxy)trimethyl-.
Industrial Production Methods
Industrial production methods for Plumbane, (p-nitrophenoxy)trimethyl- are not well-documented due to the specialized nature of the compound. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling lead compounds.
化学反応の分析
Types of Reactions
Plumbane, (p-nitrophenoxy)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) compounds.
Substitution: The p-nitrophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Lead(IV) oxide derivatives.
Reduction: Lead(II) compounds.
Substitution: Various substituted plumbane derivatives depending on the substituent used.
科学的研究の応用
Plumbane, (p-nitrophenoxy)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Plumbane, (p-nitrophenoxy)trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The p-nitrophenoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The lead atom can also form coordination complexes with various biomolecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
Trimethylplumbane: Lacks the p-nitrophenoxy group, making it less reactive in certain chemical reactions.
Tetraethyllead: Used as an anti-knock agent in gasoline, but has different chemical properties and applications.
Lead(IV) oxide: An inorganic compound with different reactivity and applications.
Uniqueness
Plumbane, (p-nitrophenoxy)trimethyl- is unique due to the presence of the p-nitrophenoxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
特性
CAS番号 |
73928-20-8 |
|---|---|
分子式 |
C9H13NO3Pb |
分子量 |
390 g/mol |
IUPAC名 |
trimethyl-(4-nitrophenoxy)plumbane |
InChI |
InChI=1S/C6H5NO3.3CH3.Pb/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4,8H;3*1H3;/q;;;;+1/p-1 |
InChIキー |
WPLWKZFGIDBKRM-UHFFFAOYSA-M |
正規SMILES |
C[Pb](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


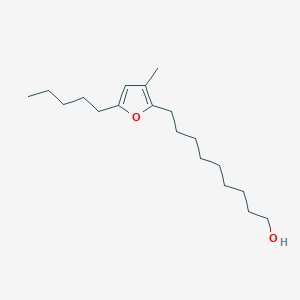
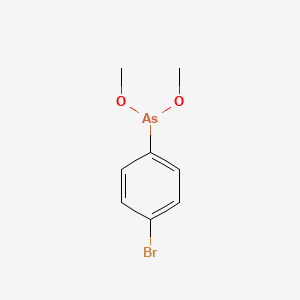

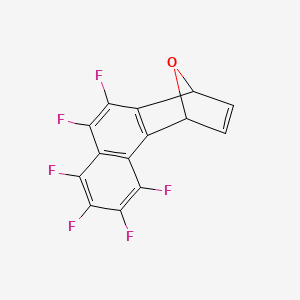
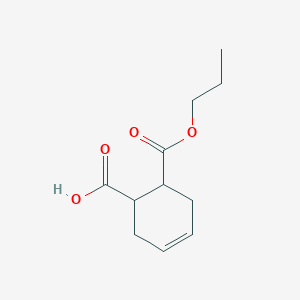
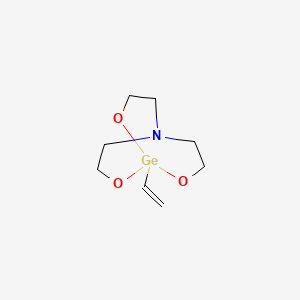
![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)

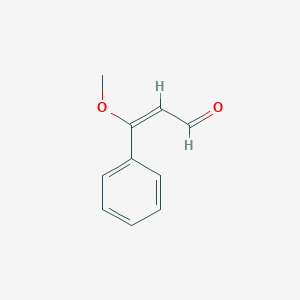
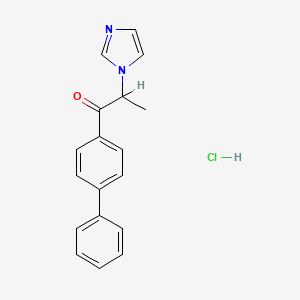
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)
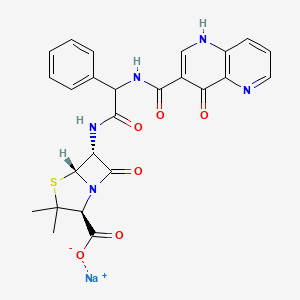
![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
